4-Pentenylamine, 2-(1-naphthyl)-N-(2-piperidinoethyl)-, bioxalate
Description
4-Pentenylamine, 2-(1-naphthyl)-N-(2-piperidinoethyl)-, bioxalate is a tertiary amine derivative with a complex substituent profile. Its structure comprises:
- A 4-pentenyl backbone (C5H9), providing aliphatic flexibility.
- A piperidinoethyl moiety (C5H10N-CH2CH2-) attached to the amine, enhancing basicity and steric effects.
- A bioxalate counterion (HC2O4⁻), influencing solubility and stability via pH-dependent equilibria .
This compound’s synthesis likely involves multi-step alkylation and acid-base reactions, though direct evidence is sparse. Its applications remain speculative but may align with bioactive amines in pharmaceutical or catalytic contexts, given structural parallels to compounds like bufotenin bioxalate () and glyceraldehyde-derived amines ().
Properties
CAS No. |
10337-43-6 |
|---|---|
Molecular Formula |
C26H34N2O8 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;2-naphthalen-1-ylpent-4-enyl(2-piperidin-1-ium-1-ylethyl)azanium |
InChI |
InChI=1S/C22H30N2.2C2H2O4/c1-2-9-20(18-23-14-17-24-15-6-3-7-16-24)22-13-8-11-19-10-4-5-12-21(19)22;2*3-1(4)2(5)6/h2,4-5,8,10-13,20,23H,1,3,6-7,9,14-18H2;2*(H,3,4)(H,5,6) |
InChI Key |
LSXWVCIPDXUVCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C[NH2+]CC[NH+]1CCCCC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The piperidinoethyl substituent introduces a secondary amine, contrasting with bufotenin’s dimethylaminoethyl group, which may alter pharmacokinetics or toxicity profiles .
- Bioxalate counterions improve solubility in neutral-to-alkaline conditions compared to oxalate salts, as HC2O4⁻ dominates at lower pH ().
Physicochemical Properties
Notes:
- The target compound’s solubility is likely lower than potassium bioxalate due to its hydrophobic naphthyl group.
- Bufotenin bioxalate’s low toxic dose (3 µg/kg IV in humans, ) suggests caution in handling structurally related amines.
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